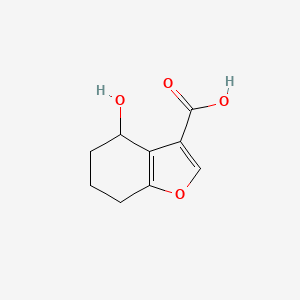

4-Hydroxy-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Hydroxy-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid is an organic compound . It belongs to the class of organic compounds known as benzofurans.

Synthesis Analysis

The synthesis of this compound involves the reaction of resorcinol with a methanol solution of potassium hydroxide under the action of active nickel to generate potassium 3-ketocyclohex-1-enolate . This is then cyclized with ethyl bromopyruvate under alkaline conditions, and then acidified to obtain the final product .Molecular Structure Analysis

The molecular formula of this compound is C9H10O4 . The average mass is 182.17 Da . The structure of this compound includes a benzofuran ring, which is a heterocyclic compound .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include hydrogenation, cyclization, and acidification . The methanol solution of resorcinol and potassium hydroxide reacts with hydrogen under the action of active nickel to generate potassium 3-ketocyclohex-1-enolate . This intermediate then cyclizes with ethyl bromopyruvate under alkaline conditions, and the product is then acidified .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a white needle-like crystal structure . The melting point is 141°C .Wissenschaftliche Forschungsanwendungen

Polymerization Studies

4-Hydroxy-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid has been studied in polymerization research. For example, it's been found that upon thermal treatment of similar acids (e.g., 4-hydroxymandelic acid), instead of typical polyester formation, C–C bond formation occurs, leading to polymers containing carboxyl groups and phenolic moieties. This research indicates potential for creating novel organic polymers containing poly(benzofuran-co-arylacetic acid) structures, which could have diverse applications in nanomedicine and organocatalysis (Nan et al., 2017).

Synthesis of Benzofurans

The acid is also relevant in the synthesis of novel benzofurans. A study demonstrated the transformation of similar compounds into benzofuran derivatives, indicating potential applications in chemical synthesis and drug development (Shachan‐Tov & Frimer, 2012).

Ion Transport through Liquid Membrane

Research involving ω-Hydroxy carboxylic acids, which share structural similarities, has been conducted to explore their use as carriers for active and competitive transport of alkali metal ions through liquid membranes. This suggests potential applications in fields like membrane technology and ion transport systems (Yamaguchi et al., 1988).

Fungal Metabolite Analysis

In the realm of mycology and pharmacology, compounds similar to this compound have been isolated from fungi like Curvularia fallax, suggesting a role in understanding fungal metabolites and their potential therapeutic uses (Abraham & Arfmann, 1990).

Studies on Secondary Metabolites

The acid also finds relevance in the study of secondary metabolites, particularly hydroxamic acids in plants, indicating its potential role in understanding plant defense mechanisms against pests and diseases (Niemeyer, 1988).

Wirkmechanismus

Target of Action

Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

Benzofuran derivatives have been found to interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Benzofuran compounds have been shown to affect a variety of biochemical pathways, leading to downstream effects such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Eigenschaften

IUPAC Name |

4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c10-6-2-1-3-7-8(6)5(4-13-7)9(11)12/h4,6,10H,1-3H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHBSLGKKZKVOEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)OC=C2C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2822129.png)

![N-(4-phenoxyphenyl)-2-[(6-piperidin-1-ylpyrimidin-4-yl)thio]acetamide](/img/structure/B2822130.png)

![1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-(thiophen-2-yl)urea](/img/structure/B2822137.png)

![N-(3-chloro-4-methylphenyl)-1-(4-fluorophenyl)-3-methyl-4-oxo-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2822139.png)

![1-(5-fluoropyrimidin-2-yl)-4-[3-(1H-pyrazol-1-yl)benzoyl]piperazin-2-one](/img/structure/B2822140.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2822147.png)

![N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2822149.png)